

# NMR and mass spectrometry of 2-(3-Chlorophenoxy)piperidine

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## Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)piperidine

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An In-Depth Technical Guide to the NMR and Mass Spectrometry of **2-(3-Chlorophenoxy)piperidine**

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## Introduction: The Analytical Imperative for Substituted Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence demands robust and unequivocal analytical methods for structural confirmation, purity assessment, and metabolic profiling. **2-(3-Chlorophenoxy)piperidine**, a representative of this class, incorporates several key structural features—a heterocyclic amine, an ether linkage, and an aromatic halide—that present a unique analytical challenge.

This guide provides a detailed exploration of the characterization of **2-(3-Chlorophenoxy)piperidine** using two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will

move beyond rote procedures to explain the causality behind experimental choices and data interpretation, offering a framework for researchers, scientists, and drug development professionals to confidently analyze this and related molecules. The protocols herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

## Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation of any spectral analysis. The key features of **2-(3-Chlorophenoxy)piperidine** include the piperidine ring, the stereocenter at the C2 position, and the substituted aromatic ring.

Caption: Molecular structure of **2-(3-Chlorophenoxy)piperidine** with atom numbering for NMR assignments.

Table 1: Physicochemical Properties of **2-(3-Chlorophenoxy)piperidine**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO	
Molecular Weight	195.69 g/mol	
CAS Number	383128-12-9	
Physical Form	Solid or viscous liquid	
Purity	Typically ≥95%	

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of a molecule.[3] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.

## Expertise & Experience: The Rationale Behind the Protocol

The choice of solvent and internal standard is critical. Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent first choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.<sup>[4]</sup> Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, providing a reliable reference point.

## Experimental Protocol: Acquiring High-Fidelity NMR Spectra

- Sample Preparation:
  - Accurately weigh 10-15 mg of **2-(3-Chlorophenoxy)piperidine**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
  - Technique:  $^1\text{H}$  (Proton) and  $^{13}\text{C}$  (Carbon-13) NMR spectroscopy.
  - Temperature: 298 K (25 °C).
  - $^1\text{H}$  NMR Parameters:
    - Pulse Program: Standard single pulse (zg30).
    - Spectral Width: -2 to 12 ppm.
    - Number of Scans: 16 (adjust as needed for signal-to-noise).
    - Relaxation Delay (d1): 2 seconds.
  - $^{13}\text{C}$  NMR Parameters:

- Pulse Program: Proton-decoupled (zgpg30).
- Spectral Width: -10 to 220 ppm.
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay (d1): 2 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum manually.
  - Calibrate the  $^1\text{H}$  spectrum to the TMS peak at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  triplet at 77.16 ppm.
  - Integrate the signals in the  $^1\text{H}$  spectrum.

## Trustworthiness: Predicted Data and Interpretation

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data. These predictions are based on established chemical shift principles and data from analogous structures.[\[5\]](#)[\[6\]](#)[\[7\]](#)  
[\[8\]](#)

Table 2: Predicted  $^1\text{H}$  NMR Data for **2-(3-Chlorophenoxy)piperidine** in  $\text{CDCl}_3$

Atom(s)	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
Aromatic H (C2', C4', C5', C6')	6.8 - 7.3	Multiplets (m)	4H	Protons on the substituted benzene ring. The exact shifts and splitting depend on the electronic effects of the Cl and ether groups.
C2-H	4.8 - 5.2	Multiplet (m)	1H	Methine proton deshielded by both the adjacent nitrogen and the highly electronegative oxygen atom.
C6-H (axial & equatorial)	2.8 - 3.2	Multiplets (m)	2H	Diastereotopic protons adjacent to the nitrogen atom.
NH	1.8 - 2.5	Broad singlet (br s)	1H	Amine proton; chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange.
C3, C4, C5-H's	1.4 - 1.9	Multiplets (m)	6H	Protons of the piperidine ring methylene groups, forming a complex

overlapping  
region.[6][9]

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **2-(3-Chlorophenoxy)piperidine** in  $\text{CDCl}_3$

Atom	Predicted $\delta$ (ppm)	Rationale
C1' (Ar-O)	155 - 160	Aromatic carbon attached to the electronegative oxygen, highly deshielded.
C3' (Ar-Cl)	133 - 137	Aromatic carbon attached to chlorine.
C5'	129 - 132	Aromatic CH carbon meta to the ether and ortho to the chlorine.
C2', C4', C6'	115 - 125	Remaining aromatic CH carbons.
C2	78 - 82	Chiral carbon attached to both N and O, significantly deshielded.
C6	45 - 50	Carbon adjacent to nitrogen.[6]
C3	30 - 35	Piperidine ring carbon.
C5	24 - 28	Piperidine ring carbon.
C4	22 - 26	Piperidine ring carbon.

## Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[3] For a molecule like **2-(3-Chlorophenoxy)piperidine**, which contains a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.[10]

## Expertise & Experience: The Rationale Behind the Protocol

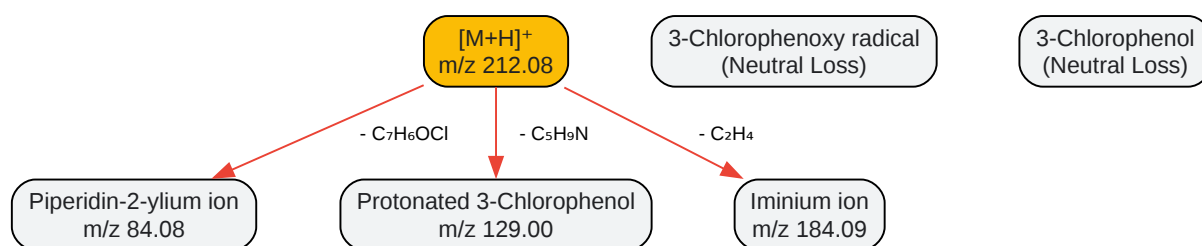
ESI is a "soft" ionization technique that typically generates an abundant protonated molecular ion,  $[M+H]^+$ , which is crucial for determining the molecular weight. Tandem MS (MS/MS) is then used to induce fragmentation of this precursor ion by collision-induced dissociation (CID). The resulting product ions reveal the molecule's weakest bonds and most stable fragments, acting as a structural fingerprint.<sup>[3][10]</sup>

## Experimental Protocol: ESI-MS and MS/MS

- Sample Preparation:
  - Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.
- Instrument Parameters (ESI-Q-TOF or Triple Quadrupole):
  - Ionization Mode: ESI Positive.
  - Scan Range (Full Scan):  $m/z$  50 - 500.
  - Capillary Voltage: 3.5 - 4.5 kV.
  - Nebulizer Gas ( $\text{N}_2$ ): Flow rate appropriate for the instrument.
  - Drying Gas ( $\text{N}_2$ ): 250 - 350  $^\circ\text{C}$ .
  - MS/MS Method:
    - Select the  $[M+H]^+$  ion (predicted at  $m/z$  212.08) as the precursor for fragmentation.
    - Apply collision energy (typically 10-40 eV) to induce fragmentation. The optimal energy should be determined experimentally to achieve a rich spectrum of fragment ions.

## Trustworthiness: Predicted Fragmentation Pathways

The fragmentation of piperidine derivatives is well-understood and typically involves cleavages adjacent to the nitrogen atom ( $\alpha$ -cleavage) and fission of the ring.[10][11] For **2-(3-Chlorophenoxy)piperidine**, we anticipate several key fragmentation pathways originating from the protonated molecular ion.



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Caption: Proposed major fragmentation pathways for protonated **2-(3-Chlorophenoxy)piperidine** in ESI-MS/MS.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

m/z (Predicted)	Proposed Structure/Formula	Fragmentation Pathway
212.08	[C <sub>11</sub> H <sub>15</sub> ClNO] <sup>+</sup>	Protonated Molecular Ion ([M+H] <sup>+</sup> )
184.09	[C <sub>9</sub> H <sub>11</sub> ClNO] <sup>+</sup>	Loss of ethylene (C <sub>2</sub> H <sub>4</sub> ) from the piperidine ring.
129.00	[C <sub>6</sub> H <sub>6</sub> ClO] <sup>+</sup>	Cleavage of the C-O ether bond, resulting in protonated 3-chlorophenol.
84.08	[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>	Cleavage of the C-O ether bond with charge retention on the piperidine fragment (α-cleavage product). This is a very common and often abundant fragment for substituted piperidines.[10]

## Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of **2-(3-Chlorophenoxy)piperidine**. <sup>1</sup>H and <sup>13</sup>C NMR define the precise atomic connectivity and chemical environment, while high-resolution ESI-MS confirms the elemental composition and MS/MS reveals a characteristic fragmentation fingerprint. This integrated analytical approach is indispensable for ensuring the identity, purity, and quality of substituted piperidines in research and pharmaceutical development, upholding the highest standards of scientific integrity.

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